Naphthol AS-D

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of naphthalene derivatives often involves multi-step chemical processes, including catalytic hydrogenation, halogenation, and condensation reactions. For example, the synthesis of similar naphthalene-based compounds has been achieved through direct polycondensation of diamines with various dicarboxylic acids, employing condensing agents like triphenyl phosphite and pyridine in aprotic solvents (Yang & Chen, 1992), (Yang & Chen, 1993).

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is often characterized by spectroscopic methods such as IR and NMR spectroscopy, and in some cases, by X-ray crystallography. For instance, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, a related compound, was characterized by single crystal X-ray diffraction, revealing its triclinic space group and the chair conformation of the cyclohexane ring, stabilized by an intramolecular hydrogen bond (Özer et al., 2009).

Chemical Reactions and Properties

Naphthalene derivatives undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and redox reactions. The reactivity is influenced by the substitution pattern on the naphthalene core and the presence of functional groups. For instance, the electropolymerization of naphthalene-cored dicarboxamides has been achieved, leading to electroactive films with reversible electrochemical oxidation processes and color changes upon electro-oxidation (Hsiao & Han, 2017).

Physical Properties Analysis

The physical properties of naphthalene derivatives, such as solubility, thermal stability, and crystallinity, are crucial for their application in materials science. For example, aromatic polyamides derived from naphthalene and aromatic dicarboxylic acids exhibit high thermal stability, with glass transition temperatures in the range of 246–327°C, and are soluble in aprotic solvents (Yang & Chen, 1992).

Wissenschaftliche Forschungsanwendungen

Biochemische Forschung

Naphthol AS-D wird als Substrat in der biochemischen Forschung verwendet . Es wird insbesondere in Studien verwendet, die β-Glucuronidase betreffen und Esterase . Diese Enzyme spielen eine entscheidende Rolle bei Stoffwechsel- und Entgiftungsprozessen in lebenden Organismen.

Chemische Analyse

Naphthole, einschließlich this compound, werden in verschiedenen Forschungs- und Laboranwendungen verwendet, einschließlich der chemischen Analyse . Sie sind unerlässlich für das Verständnis der chemischen Eigenschaften und Reaktionen verschiedener Substanzen.

Organische Synthese

Naphthole werden auch in der organischen Synthese verwendet . Als Monomer kann this compound bei der Herstellung bestimmter Kunststoffe und Polymere verwendet werden .

Biomarker-Studien

Naphthole (sowohl Mono- als auch Di-Isomere) werden als Biomarker bei Nutztieren und Menschen verwendet, die polyzyklischen aromatischen Kohlenwasserstoffen ausgesetzt sind . Dies hilft beim Verständnis der Exposition und der Auswirkungen dieser schädlichen Verbindungen auf lebende Organismen.

Industrielle Anwendungen

Naphthol ist ein wichtiger industrieller Rohstoff, der bei der Herstellung von Pestiziden, Herbiziden, Pharmazeutika und Farbstoffzwischenprodukten verwendet wird .

Elektrochemische Sensorik

This compound wurde bei der Entwicklung eines elektrochemischen Mikrosensors für den gleichzeitigen Nachweis von Naphthol-Isomeren verwendet . Dieser Sensor weist eine gute Selektivität, Reproduzierbarkeit und Stabilität auf und kann Naphthol-Isomere in einem weiten Konzentrationsbereich nachweisen<a aria-label="4: this compound has been used in the development of an electrochemical microsensor for the simultaneous detection of naphthol isomers4" data-citationid="65c7d3de-7600-170f-5410-6c55578c

Safety and Hazards

When handling 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-, it’s important to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Exposure should be avoided and special instructions should be obtained before use. Appropriate exhaust ventilation should be provided at places where dust is formed .

Wirkmechanismus

Target of Action

Naphthol AS-D primarily targets This compound chloroacetate esterase (NAS-DCE) . NAS-DCE is an enzyme that plays a significant role in various biological processes, including the separation of different granulocytes, which is crucial for blood analysis .

Mode of Action

This compound interacts with NAS-DCE in a way that allows for the separation of different granulocytes . This interaction is regulated by NAS-DCE and pH, leading to changes in the enzyme-substrate complex .

Biochemical Pathways

It is known that this compound plays a role in the enzymatic hydrolysis of ester linkages, liberating free naphthol compounds . These compounds then couple with diazonium salt, forming highly colored deposits at sites of enzyme activity .

Pharmacokinetics

They tend to accumulate in lipid-rich tissues and have an elimination half-life of 2-3 hours . Metabolism occurs in the liver through oxidation and conjugation, followed by excretion in urine and bile .

Result of Action

The result of this compound’s action is the formation of highly colored deposits at sites of enzyme activity . This is due to the enzymatic hydrolysis of ester linkages, which liberates free naphthol compounds that couple with diazonium salt .

Action Environment

The action of this compound is influenced by environmental factors such as pH . The interaction between this compound and NAS-DCE, and the resulting ESIPT process, can be logically regulated by NAS-DCE and pH . This means that the efficacy and stability of this compound can vary depending on the pH of the environment in which it is used .

Eigenschaften

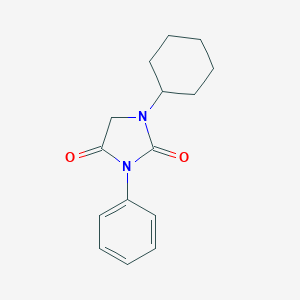

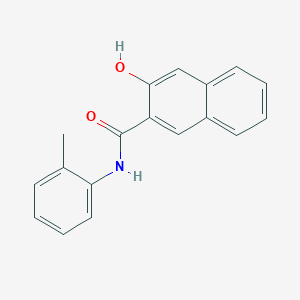

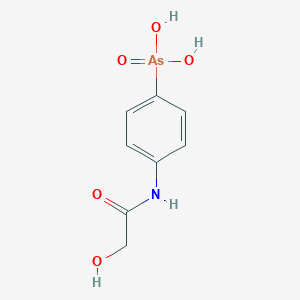

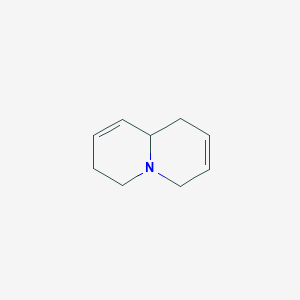

IUPAC Name |

3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-12-6-2-5-9-16(12)19-18(21)15-10-13-7-3-4-8-14(13)11-17(15)20/h2-11,20H,1H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLAHUMENIHUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059653 | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135-61-5 | |

| Record name | 3-Hydroxy-N-(2-methylphenyl)-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135-61-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 37520 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthol AS-D | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37188 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2'-methyl-2-naphthanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Naphthol AS-D in dye chemistry?

A1: this compound serves as a crucial coupling component in the synthesis of azo dyes, specifically red pigments. These pigments find applications in various industries, including textiles, paints, and inks. [, , ]

Q2: Can you describe a method for synthesizing this compound pigments?

A2: One method involves the azo-coupling reaction of an aromatic diazonium salt with this compound in an aqueous system. This method utilizes sulfosuccinic acid surfactants and aims to reduce environmental pollution compared to traditional methods with high COD wastewater production. [] Another method utilizes reversed phase transfer catalysis (RPTC). []

Q3: How does the structure of the diazonium salt impact the properties of the resulting pigment?

A3: Studies have shown that pigments synthesized with Naphthol AS-E and Naphthol AS tend to exhibit a yellowish-red hue. In contrast, those synthesized with Naphthol AS-OL, Naphthol AS-ITR, and Naphthol AS-LC exhibit a bluish-red hue. []

Q4: What makes this compound valuable in cytochemical and histochemical studies?

A4: this compound serves as a substrate for specific esterases, primarily chloroacetate esterase, an enzyme found predominantly in myeloid cells. This property makes it valuable for identifying and differentiating cell types in blood and bone marrow samples. [, , , , , , ]

Q5: How is this compound used to identify myeloid cells?

A5: A staining technique employing this compound as a substrate is used in conjunction with a diazonium salt (often Fast Blue BB salt) as a coupler. Myeloid cells containing chloroacetate esterase cleave the substrate, releasing a product that couples with the diazonium salt, resulting in a visible, colored precipitate within the cells. [, , , , , , , , , ]

Q6: Are there limitations to using this compound for cell identification?

A7: Yes, while generally reliable, the this compound chloroacetate esterase staining can be influenced by various factors, including fixation methods, decalcification procedures, and the presence of certain substances like bacteria within cells. [, , , ]

Q7: Are there other research areas where this compound plays a role?

A9: Yes, research has explored the use of this compound in studying mast cell proliferation in wound healing. [] Additionally, studies have investigated the effects of cooked palm oil on the liver using this compound chloroacetate esterase staining to assess neutrophil infiltration. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid](/img/structure/B87001.png)

![1,2,3-Propanetriyl tris[12-(acetoxy)octadecanoate]](/img/structure/B87007.png)